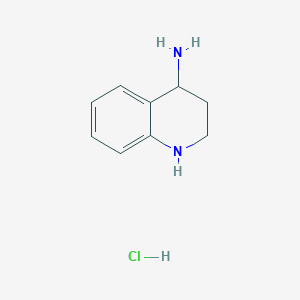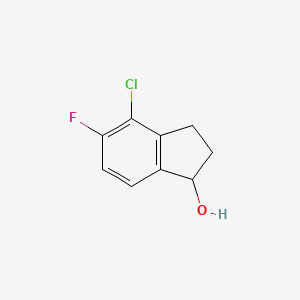
2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine is an organic compound with the molecular formula C12H17NO It is characterized by the presence of an indane moiety linked to an ethanamine group through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methyl-2,3-dihydro-1H-indene-4-ol.
Ether Formation: The hydroxyl group of 7-methyl-2,3-dihydro-1H-indene-4-ol is reacted with 2-chloroethanamine under basic conditions to form the ether linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)pyridin-3-amine
- N-{2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-pyridinyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Uniqueness
2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine is unique due to its specific structural features, such as the indane moiety and the ether linkage to the ethanamine group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]ethanamine |
InChI |
InChI=1S/C12H17NO/c1-9-5-6-12(14-8-7-13)11-4-2-3-10(9)11/h5-6H,2-4,7-8,13H2,1H3 |
Clave InChI |
VEBDWZJQPIZONM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCC2=C(C=C1)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B11907191.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbothioamide](/img/structure/B11907192.png)
![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11907216.png)




